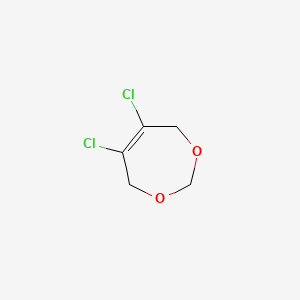
5,6-Dichloro-4,7-dihydro-2H-1,3-dioxepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dichloro-4,7-dihydro-2H-1,3-dioxepine is a heterocyclic compound that belongs to the family of dioxepines These compounds are characterized by a seven-membered ring containing two oxygen atoms The presence of chlorine atoms at the 5 and 6 positions adds to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-4,7-dihydro-2H-1,3-dioxepine can be achieved through several methods. One common approach involves the cycloaddition reaction of α-diazocarbonyl compounds with aldehydes or imines in the presence of a catalyst. For instance, a combination of Rhodium(II) salt and chiral N,N’-dioxide–Samarium(III) complex has been used to promote the tandem carbonyl ylide formation and asymmetric [4 + 3]-cycloaddition, yielding various chiral dihydro-1,3-dioxepines with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dichloro-4,7-dihydro-2H-1,3-dioxepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted dioxepines, alcohols, aldehydes, and ketones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5,6-Dichloro-4,7-dihydro-2H-1,3-dioxepine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 5,6-Dichloro-4,7-dihydro-2H-1,3-dioxepine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of chlorine atoms enhances its reactivity, allowing it to participate in various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
cis-4,7-Dihydro-1,3-dioxepin: A similar compound with a different substitution pattern, used in hydroformylation reactions to form optically active aldehydes.
2-propyl-4,7-dihydro-1,3-dioxepine: Another related compound with different alkyl substituents, used in various organic synthesis applications.
Uniqueness
5,6-Dichloro-4,7-dihydro-2H-1,3-dioxepine is unique due to the presence of chlorine atoms at the 5 and 6 positions, which significantly influence its chemical reactivity and potential applications. This substitution pattern distinguishes it from other dioxepines and contributes to its specific properties and uses.
Propriétés
Numéro CAS |
103763-67-3 |
|---|---|
Formule moléculaire |
C5H6Cl2O2 |
Poids moléculaire |
169.00 g/mol |
Nom IUPAC |
5,6-dichloro-4,7-dihydro-1,3-dioxepine |
InChI |
InChI=1S/C5H6Cl2O2/c6-4-1-8-3-9-2-5(4)7/h1-3H2 |
Clé InChI |
MKTJJDSALUPDQN-UHFFFAOYSA-N |
SMILES canonique |
C1C(=C(COCO1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Phenyl-2,6,7-trithiabicyclo[2.2.1]heptane](/img/structure/B14335812.png)
![Benzene, [2-[(2-chloroethyl)thio]ethyl]-](/img/structure/B14335823.png)
![N-[2-hydroxy-1-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]indol-3-yl]imino-3,5-dinitrobenzamide](/img/structure/B14335838.png)

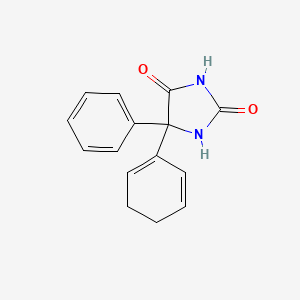
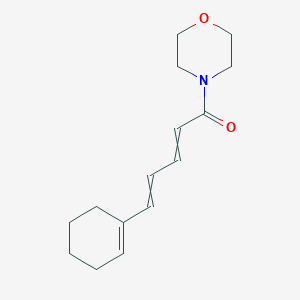
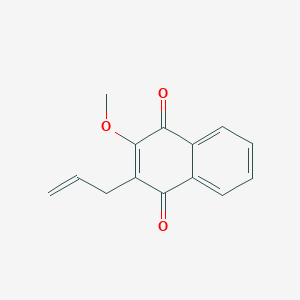
![3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile](/img/structure/B14335871.png)


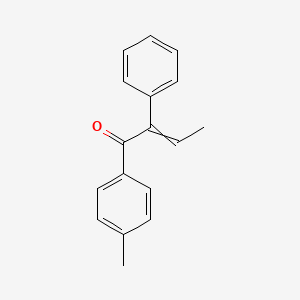
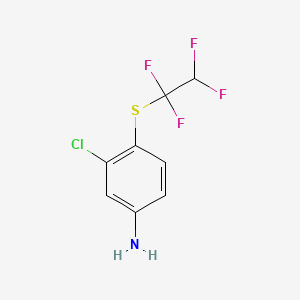
![Dimethyl [(5-formyl-6H-1,3-thiazin-2-yl)methyl]propanedioate](/img/structure/B14335920.png)
